![molecular formula C27H33ClO12 B13863620 (2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13863620.png)
(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dapagliflozin 3-O-β-D-Glucuronide-d5: is a metabolite of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. This compound is formed through the glucuronidation of dapagliflozin, which is a process that involves the addition of glucuronic acid to the parent drug, enhancing its solubility and facilitating its excretion from the body .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dapagliflozin 3-O-β-D-Glucuronide-d5 involves the glucuronidation of dapagliflozin. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under controlled conditions, including specific pH and temperature settings, to ensure optimal enzyme activity and product yield .
Industrial Production Methods: Industrial production of dapagliflozin 3-O-β-D-Glucuronide-d5 follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain the required conditions for the glucuronidation reaction. The product is then purified using techniques such as chromatography to achieve the desired purity and concentration .
化学反応の分析
Types of Reactions: Dapagliflozin 3-O-β-D-Glucuronide-d5 primarily undergoes glucuronidation, a phase II metabolic reaction. This compound can also participate in hydrolysis reactions under certain conditions, leading to the release of the parent drug, dapagliflozin .
Common Reagents and Conditions:
Glucuronidation: Requires UDPGA and UGT enzymes.
Hydrolysis: Can occur in the presence of acidic or basic conditions, leading to the cleavage of the glucuronide bond.
Major Products Formed:
Glucuronidation: Dapagliflozin 3-O-β-D-Glucuronide-d5.
Hydrolysis: Dapagliflozin and glucuronic acid.
科学的研究の応用
Chemistry: Dapagliflozin 3-O-β-D-Glucuronide-d5 is used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of dapagliflozin. It helps in understanding the metabolic pathways and the role of glucuronidation in drug clearance .
Biology: In biological research, this compound is used to investigate the activity of UGT enzymes and their role in drug metabolism. It also serves as a tool to study the interactions between dapagliflozin and other metabolic pathways .
Medicine: Dapagliflozin 3-O-β-D-Glucuronide-d5 is crucial in clinical studies to monitor the pharmacokinetics of dapagliflozin in patients. It helps in understanding the drug’s efficacy, safety, and potential side effects .
Industry: In the pharmaceutical industry, this compound is used in the development and quality control of dapagliflozin formulations. It ensures that the drug meets the required standards for safety and efficacy .
作用機序
Dapagliflozin 3-O-β-D-Glucuronide-d5 exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the renal proximal tubules. This inhibition reduces the reabsorption of glucose from the renal tubules, leading to increased urinary glucose excretion and improved glycemic control in patients with type 2 diabetes . The molecular targets involved include the SGLT2 proteins, and the pathways affected are primarily related to glucose homeostasis and renal function .
類似化合物との比較
Empagliflozin 3-O-β-D-Glucuronide: Another SGLT2 inhibitor metabolite with similar glucuronidation pathways.
Canagliflozin 3-O-β-D-Glucuronide: Shares similar metabolic and pharmacokinetic properties.
Uniqueness: Dapagliflozin 3-O-β-D-Glucuronide-d5 is unique due to its specific glucuronidation pattern and its role in the metabolism of dapagliflozin. It provides insights into the drug’s pharmacokinetics and helps in optimizing its therapeutic use .
特性
分子式 |
C27H33ClO12 |
|---|---|
分子量 |
590.0 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H33ClO12/c1-2-37-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)28)23-22(34)24(18(30)17(11-29)38-23)39-27-21(33)19(31)20(32)25(40-27)26(35)36/h3-8,10,17-25,27,29-34H,2,9,11H2,1H3,(H,35,36)/t17-,18-,19+,20+,21-,22+,23+,24+,25+,27-/m1/s1/i1D3,2D2 |
InChIキー |
ZYZULHSUKTZGTR-JZICJDCKSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)Cl |
正規SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




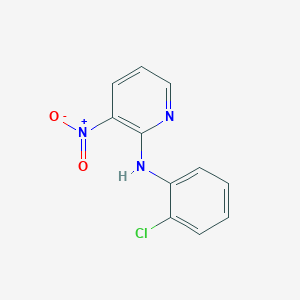
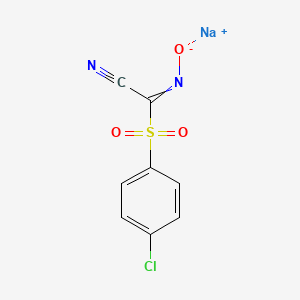
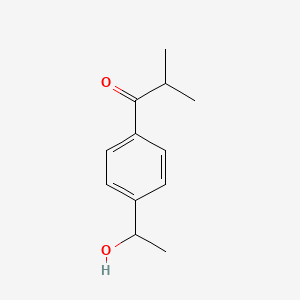
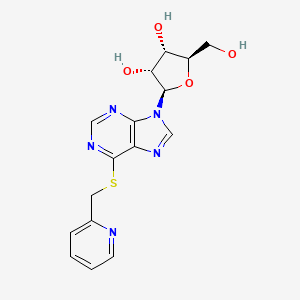
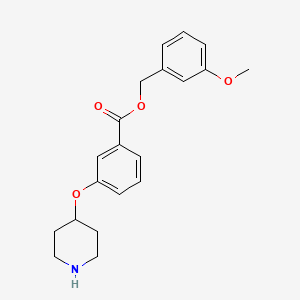
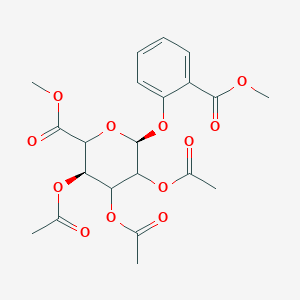

![(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B13863618.png)
![[1-[Bis(Benzyloxy)methyl]cyclopropyl]methanol](/img/structure/B13863623.png)
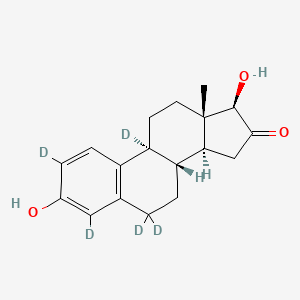
![2-Hydroxy-2[4-(hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic Acid](/img/structure/B13863630.png)

